

A Technical Guide to 3-Benzylimidazolidine-2,4-dione: Structure, Synthesis, and Characterization

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Compound of Interest

Compound Name: 3-Benzylimidazolidine-2,4-dione

Cat. No.: B2819837

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Abstract: This technical guide provides a comprehensive overview of **3-Benzylimidazolidine-2,4-dione**, a key heterocyclic compound often utilized as a scaffold in medicinal chemistry and organic synthesis. We will delve into its precise chemical structure and nomenclature, outline a robust synthetic protocol, and detail the spectroscopic data essential for its unequivocal identification. This document is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this compound's core properties and handling.

Core Chemical Identity and Nomenclature

3-Benzylimidazolidine-2,4-dione, commonly known as 3-benzylhydantoin, is a derivative of imidazolidine-2,4-dione (hydantoin). The core structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups. The defining feature of this molecule is the benzyl group ($C_6H_5CH_2$) substituted at the N-3 position of the hydantoin ring. This substitution significantly influences the molecule's steric and electronic properties, enhancing its lipophilicity compared to the parent hydantoin.[1]

The hydantoin moiety itself is a critical structural component in a variety of pharmaceuticals, including the anticonvulsant drug Phenytoin and the antibacterial agent nitrofurantoin, highlighting the therapeutic relevance of this chemical class.[2][3]

Caption: Chemical structure of **3-Benzylimidazolidine-2,4-dione**.

Key Identifiers

A summary of the essential nomenclature and registration information for **3-Benzylimidazolidine-2,4-dione** is provided below.

Identifier	Value	Source
IUPAC Name	3-benzylimidazolidine-2,4-dione	[4]
Common Name	3-Benzylhydantoin	
CAS Number	2301-40-8	[5]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1][5]
Molecular Weight	190.20 g/mol	[5][6]
InChI Key	VJUNTPRQTFDQMF-UHFFFAOYSA-N	[7]
Canonical SMILES	<chem>C1=CC=C(C=C1)CN2C(=O)CNC2=O</chem>	[7]

Physicochemical Properties

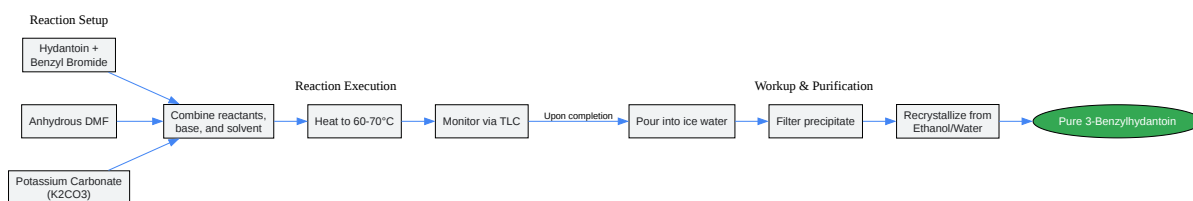
The physical properties of **3-Benzylimidazolidine-2,4-dione** are critical for its handling, storage, and application in experimental setups.

Property	Value	Source
Physical State	White to off-white crystalline solid	[1]
Melting Point	140-141 °C	[5]
Solubility	Soluble in organic solvents like ethanol and DMSO; limited solubility in water.	[1]
Predicted Density	1.292 ± 0.06 g/cm ³	[5]

Synthesis and Purification Protocol

The synthesis of N-substituted hydantoin can be achieved through various methods, including the Bucherer-Bergs reaction or the Urech hydantoin synthesis.[2][8] However, a direct and highly efficient method for preparing **3-Benzylimidazolidine-2,4-dione** is the N-alkylation of the parent hydantoin ring. This approach offers high yields and straightforward purification.

The described protocol involves a nucleophilic substitution (S_N2) reaction, where the hydantoin anion acts as the nucleophile attacking the electrophilic benzylic carbon of benzyl bromide.



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Caption: Workflow for the synthesis of **3-Benzylimidazolidine-2,4-dione**.

Step-by-Step Methodology

- Deprotonation: To a stirred solution of imidazolidine-2,4-dione (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 1.5 eq).
 - Rationale: K_2CO_3 is a mild base sufficient to deprotonate the N-3 position of the hydantoin ring, creating a nucleophilic anion. DMF is an ideal polar aprotic solvent that solvates the potassium cation, enhancing the nucleophilicity of the hydantoin anion.

- Alkylation: To the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
 - Rationale: Benzyl bromide is an excellent electrophile for this S_N2 reaction due to the stability of the transition state. A slight excess ensures complete consumption of the hydantoin starting material.
- Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Rationale: Heating increases the reaction rate. TLC allows for visual confirmation of the consumption of starting material and the formation of the product.
- Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. A white precipitate will form.
 - Rationale: The product is poorly soluble in water, causing it to precipitate out while the inorganic salts (like KBr) and residual DMF remain dissolved.
- Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure **3-Benzylimidazolidine-2,4-dione**.
 - Rationale: Recrystallization is a purification technique that removes impurities, resulting in a product with high purity and a sharp melting point (expected: 140-141°C).^[5]

Spectroscopic Profile for Structural Verification

Unequivocal identification of the synthesized compound is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

Technique	Characteristic Features
IR (Infrared)	Strong C=O stretching bands at ~1710-1770 cm^{-1} ; N-H stretching band at ~3200-3300 cm^{-1} ; Aromatic C-H stretching just above 3000 cm^{-1} . [9][10]
^1H NMR	~8.3 ppm (s, 1H): N1-H proton. ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.6 ppm (s, 2H): Benzylic methylene protons (-CH ₂ -Ph). ~4.1 ppm (s, 2H): Methylene protons of the hydantoin ring (C5-H ₂).
^{13}C NMR	~170 ppm: C4 carbonyl carbon. ~157 ppm: C2 carbonyl carbon. ~135 ppm: Quaternary aromatic carbon. ~127-129 ppm: Aromatic CH carbons. ~55 ppm: C5 methylene carbon. ~45 ppm: Benzylic methylene carbon.[10]
Mass Spec (MS)	m/z 190: Molecular ion peak $[\text{M}]^+$. m/z 91: Prominent fragment corresponding to the benzyl cation $[\text{C}_7\text{H}_7]^+$.

Chemical Reactivity and Applications

The chemical reactivity of 3-benzylhydantoin is centered around the remaining N-H proton and the hydantoin ring's stability.

- N-1 Acidity:** The proton at the N-1 position is acidic and can be removed by a suitable base. This allows for subsequent alkylation or acylation, providing a straightforward route to 1,3-disubstituted hydantoin derivatives. This versatility makes it a valuable intermediate in combinatorial chemistry and drug discovery programs.
- Scaffold for Drug Development:** The hydantoin core is considered a "privileged structure" in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antiandrogenic properties.[1][2] The benzyl group at the N-3 position serves as a lipophilic handle that can be modified to tune the compound's pharmacokinetic and pharmacodynamic profile.

Conclusion

3-Benzylimidazolidine-2,4-dione is a synthetically accessible and versatile heterocyclic compound. Its structure is readily confirmed by standard spectroscopic methods, and its synthesis can be reliably achieved through N-alkylation of hydantoin. Its importance as a molecular scaffold in the development of new therapeutic agents ensures continued interest from the scientific community. This guide provides the foundational technical data required for its effective use in a research and development setting.

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References

- 1. CAS 3530-82-3: 5-Benzyl Hydantoin | CymitQuimica [cymitquimica.com]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. Hydantoin, 3-benzyl-5,5-dimethyl- | C₁₂H₁₄N₂O₂ | CID 141912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. (5S)-5-benzylimidazolidine-2,4-dione | C₁₀H₁₀N₂O₂ | CID 703698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Benzyl hydantoin(6777-05-5) 1H NMR spectrum [chemicalbook.com]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 1-Methyl-3-benzyl-hydantoin [smolecule.com]
- 10. mdpi.com [mdpi.com]
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